2-bromo-N,N-diethylbenzamide physical properties

2-bromo-N,N-diethylbenzamide physical properties

An In-Depth Technical Guide to the Physical Properties of 2-bromo-N,N-diethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

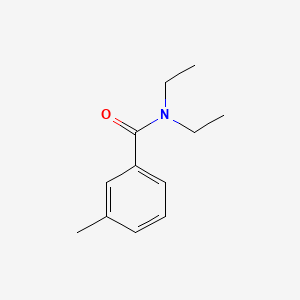

2-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring an ortho-brominated phenyl ring coupled with a diethylamide group, presents a unique combination of steric and electronic properties. Understanding the physical properties of this compound is paramount for its effective use in laboratory synthesis, purification, and as a scaffold in drug discovery programs. This guide provides a comprehensive analysis of its chemical identity, known and predicted physicochemical properties, spectroscopic signature, and standardized protocols for experimental verification.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and identifying information for 2-bromo-N,N-diethylbenzamide is summarized below. The presence of the bromine atom at the ortho position relative to the carbonyl group introduces significant steric hindrance, which can influence the conformation of the amide group and its reactivity.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-N,N-diethylbenzamide | [1] |

| CAS Number | 76041-86-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄BrNO | [2][4][5] |

| Molecular Weight | 256.14 g/mol | [4][5] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1Br | [1] |

| InChI | InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | [2] |

| Synonyms | N,N-Diethyl-2-bromobenzamide, o-Bromo-N,N-diethyl-benzamide | [1][4] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing reaction conditions, purification strategies, and formulation approaches. While extensive experimental data for this specific molecule is not widely published, we can infer many properties from its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| Physical State | White to off-white solid at room temperature. | [2] |

| Melting Point | Not experimentally reported. Likely a low-melting solid. | The non-brominated analog, N,N-diethylbenzamide, melts at 38-40°C. The addition of a heavy bromine atom and potential changes in crystal packing would alter this value. A definitive measurement is required (see Protocol 4.1). |

| Boiling Point | Not experimentally reported. | High boiling point expected due to its molecular weight and polar amide group. Purification by distillation would require high vacuum. |

| Density | ~1.32 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate); low solubility in water. | [2][7] The molecule's character is predominantly nonpolar due to the benzene ring and ethyl groups, ensuring solubility in organic media. The polar amide group is insufficient to confer significant aqueous solubility. |

Causality Behind Solubility Profile

The solubility of 2-bromo-N,N-diethylbenzamide is a direct consequence of its molecular structure. The large, nonpolar surface area created by the bromophenyl ring and the two ethyl groups dominates its interactions with solvents. This lipophilic character allows it to readily dissolve in organic solvents with similar polarity. Conversely, its interaction with water is limited. While the amide carbonyl can act as a hydrogen bond acceptor, the molecule lacks hydrogen bond donors and is sterically hindered around the nitrogen atom, preventing strong solvation by the water network. This dual nature makes it ideal for reactions in organic media followed by aqueous workup procedures, where it will partition into the organic layer.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the predicted spectroscopic characteristics for 2-bromo-N,N-diethylbenzamide.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity (1:1 ratio) at m/z 255 and 257 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the amide bond. The most prominent peak is often the benzoyl cation fragment.

-

[M - N(CH₂CH₃)₂]⁺: A fragment corresponding to the 2-bromobenzoyl cation at m/z 183/185 .

-

[C₇H₄OBr]⁺: Loss of the diethylamino radical.

-

[M - CH₂CH₃]⁺: Loss of an ethyl group to give a fragment at m/z 226/228 .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution on the benzamide ring is known to cause hindered rotation around the C-N amide bond.[8] This can lead to broadening of the signals for the N-ethyl groups at room temperature, as the two ethyls may exist in chemically distinct environments. Variable temperature NMR may be required to observe sharp, distinct signals.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.2-7.6 ppm (m, 4H): A complex multiplet pattern corresponding to the four protons on the aromatic ring.

-

δ 3.2-3.6 ppm (broad q, 2H) & δ 3.0-3.4 ppm (broad q, 2H): Two separate, potentially broad quartets for the -N-CH₂ - protons due to hindered rotation.

-

δ 1.1-1.3 ppm (broad t, 6H): A broad triplet for the methyl protons (-CH₃) of the two ethyl groups.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~168 ppm: Carbonyl carbon (C=O).

-

δ ~120-140 ppm: Six signals for the aromatic carbons, including the ipso-carbon attached to the bromine.

-

δ ~40-45 ppm: Methylene carbons (-C H₂-). May appear as two distinct or one broad signal.

-

δ ~12-15 ppm: Methyl carbons (-C H₃). May appear as two distinct or one broad signal.

-

Infrared (IR) Spectroscopy

-

~1630-1660 cm⁻¹ (strong): A strong absorption band characteristic of the tertiary amide C=O (carbonyl) stretching vibration.

-

~1450-1600 cm⁻¹ (multiple, medium): Aromatic C=C ring stretching absorptions.

-

~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl groups.

-

~750 cm⁻¹ (strong): C-H out-of-plane bending characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methods for determining key physical properties in the laboratory.

Protocol: Determination of Melting Point (Capillary Method)

This method provides the melting range of a solid, an important indicator of purity. Pure compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities typically depress and broaden the range.[9]

Methodology:

-

Sample Preparation: Ensure the sample of 2-bromo-N,N-diethylbenzamide is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a compact column 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[10]

-

Rapid Determination (Optional): Perform a quick determination by heating rapidly (10-20°C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.[9]

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as the melting range, T₁ - T₂. For accuracy, repeat the measurement to obtain two consistent values.[9]

Protocol: Determination of Solubility (Qualitative Method)

This protocol establishes a qualitative solubility profile in various common laboratory solvents. A compound is generally considered "soluble" if approximately 30 mg dissolves in 1 mL of solvent.[12]

Methodology:

-

Preparation: Dispense 1 mL of each test solvent (e.g., Water, Ethanol, Dichloromethane, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH) into separate, labeled small test tubes.

-

Sample Addition: Add approximately 30 mg of 2-bromo-N,N-diethylbenzamide to each test tube.

-

Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[12]

-

Observation: Observe each tube. Note whether the solid is fully dissolved, partially dissolved, or insoluble.

-

Interpretation:

-

Soluble in Water/Acids/Bases: Indicates significant polarity or presence of ionizable functional groups. (Expected: Insoluble).

-

Soluble in Organic Solvents: Indicates nonpolar or lipophilic character. (Expected: Soluble).

-

Workflow for Structural Verification and Purity Assessment

For any newly synthesized or procured batch, a systematic analytical workflow is crucial to confirm its identity and assess its purity. The following diagram illustrates this logical process.

Caption: Workflow for identity and purity confirmation.

Applications and Significance in Research

As a functionalized building block, 2-bromo-N,N-diethylbenzamide is primarily valuable in organic synthesis.[4] The presence of three key features defines its utility:

-

The Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho-position.

-

The Amide Group: Can act as a directing group in ortho-metalation reactions, providing a route to further functionalize the aromatic ring.

-

The Diethylamide Moiety: Confers lipophilicity, which is often a desirable trait in medicinal chemistry for modulating the pharmacokinetic properties of a lead compound.

Its structure makes it a suitable precursor for synthesizing more complex molecules, including polycyclic aromatic compounds, substituted biaryls, and novel heterocyclic systems that are of interest in materials science and drug discovery.

Conclusion

2-bromo-N,N-diethylbenzamide is a solid organic compound with a density of approximately 1.32 g/cm³ and characteristic solubility in organic solvents but not in water. While specific experimental data for properties like melting point are sparse, its spectroscopic characteristics can be reliably predicted based on its structure, most notably the 1:1 isotopic pattern for bromine in mass spectrometry and the potential for hindered rotation in NMR spectroscopy. The standardized protocols provided in this guide offer a clear path for researchers to experimentally determine these properties, ensuring the quality and suitability of this compound for its intended applications in synthesis and development.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-bromo-N,N-diethylbenzamide. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Chemical Sources. (n.d.). 2-bromobenzamide suppliers USA. Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). Qualitative Analysis Guide. Retrieved from [Link]

-

Wired Chemist. (n.d.). Qualitative Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-N,N-diethylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Interesting Nuclear Magnetic Resonance studies of some N, N-bis(2-methoxyethyl) substituted Benzamides. Retrieved from [Link]

-

Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

SpectraBase. (n.d.). n,n-Diethylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]

-

MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent. Retrieved from [Link]

Sources

- 1. 2-bromobenzamide suppliers USA [americanchemicalsuppliers.com]

- 2. CAS 76041-86-6: 2-bromo-N,N-diethylbenzamide | CymitQuimica [cymitquimica.com]

- 3. molcore.com [molcore.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 2-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 669044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6): Structure, Properties and Applications - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. csub.edu [csub.edu]